molecular formula C9H7BrClNO3 B6162614 5-bromo-2-(2-chloroacetamido)benzoic acid CAS No. 155104-20-4

5-bromo-2-(2-chloroacetamido)benzoic acid

Cat. No.: B6162614
CAS No.: 155104-20-4
M. Wt: 292.51 g/mol
InChI Key: OFYMACOYOUBHNZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-chloroacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine and chlorine atoms attached to the benzene ring, along with an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-chloroacetamido)benzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method involves the following steps:

    Starting Material: 2-chlorobenzoic acid.

    Bromination: The 2-chlorobenzoic acid is reacted with bromine in the presence of a catalyst and an organic solvent to introduce the bromine atom at the 5-position of the benzene ring.

    Acetamidation: The resulting 5-bromo-2-chlorobenzoic acid is then reacted with chloroacetyl chloride in the presence of a base to introduce the acetamido group.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Catalysts: To enhance the reaction rate and selectivity.

    Purification Steps: Including crystallization and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-chloroacetamido)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The acetamido group can be hydrolyzed to form the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Hydrolysis: Formation of 5-bromo-2-chlorobenzoic acid and chloroacetamide.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Scientific Research Applications

5-Bromo-2-(2-chloroacetamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-chloroacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.

    Modulate Receptors: By interacting with cellular receptors, influencing signal transduction pathways.

    Induce Apoptosis: By triggering programmed cell death in certain cell types, which is of interest in cancer research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzoic acid: Lacks the acetamido group but shares the bromine and chlorine substitutions.

    2-(2-Chloroacetamido)benzoic acid: Lacks the bromine atom but contains the acetamido and chlorine substitutions.

Uniqueness

5-Bromo-2-(2-chloroacetamido)benzoic acid is unique due to the presence of both bromine and chlorine atoms along with the acetamido group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

5-Bromo-2-(2-chloroacetamido)benzoic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a bromine atom and a chloroacetamido group attached to a benzoic acid backbone. This structural configuration is significant as it influences the compound's biological activity and interactions with various molecular targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The chloroacetamido group is known to facilitate enzyme inhibition, while the bromine atom may enhance binding affinity due to its electron-withdrawing properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating conditions such as diabetes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Description Reference
AntimicrobialInhibits growth of specific bacterial strains
Enzyme InhibitionActs on metabolic enzymes related to glucose regulation
Anti-inflammatoryReduces inflammation in cellular models
AnticancerShows potential in inhibiting cancer cell proliferation

Case Studies

  • Antimicrobial Efficacy : A study conducted by Zhang et al. (2022) evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a new antimicrobial agent.
  • Diabetes Research : In research focused on diabetes therapy, the compound was tested for its ability to inhibit sodium-glucose cotransporter 2 (SGLT2). The findings demonstrated that this compound could effectively reduce glucose reabsorption in renal cells, highlighting its therapeutic potential for managing diabetes .
  • Cancer Cell Studies : A recent investigation explored the anticancer properties of this compound. The study found that the compound inhibited the proliferation of several cancer cell lines, indicating its potential role in cancer treatment .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic efficacy. The compound is typically administered orally or intravenously, with absorption rates varying based on formulation. Studies suggest that it has a moderate half-life, allowing for sustained therapeutic effects when dosed appropriately.

Properties

CAS No.

155104-20-4

Molecular Formula

C9H7BrClNO3

Molecular Weight

292.51 g/mol

IUPAC Name

5-bromo-2-[(2-chloroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H7BrClNO3/c10-5-1-2-7(12-8(13)4-11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)

InChI Key

OFYMACOYOUBHNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NC(=O)CCl

Purity

95

Origin of Product

United States

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